3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-17-12-7-5-11(6-8-12)13-10-15-14-4-2-3-9-16(13)14/h2-10H,1H3 |
InChI Key |
MYBRMVHTOPHFPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C3N2C=CC=C3 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Imidazo 1,2 a Pyridine Derivatives
Elucidation of Reaction Mechanisms in Imidazo[1,2-a]pyridine (B132010) Formation
The construction of the imidazo[1,2-a]pyridine scaffold is primarily achieved through several key mechanistic pathways, including condensation cum cyclization and oxidative cyclization. rsc.orgresearchgate.net
Condensation cum Cyclization: This is a classical and widely employed strategy for synthesizing imidazo[1,2-a]pyridines. The most prominent example is the Tschitschibabin reaction, which typically involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. bio-conferences.orge3s-conferences.org The mechanism initiates with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine on the electrophilic carbon of the α-halocarbonyl compound. This step, an N-alkylation, forms a key intermediate, an N-phenacylpyridinium salt. e3s-conferences.orgresearchgate.nettci-thaijo.org Subsequent steps involve an intramolecular cyclization. A base, which can be an external reagent or the exocyclic amino group itself, abstracts a proton to form a carbanion or an enolate, which then attacks the iminium carbon. The final step is a dehydration (elimination of a water molecule) to yield the aromatic imidazo[1,2-a]pyridine ring system. acs.org This entire sequence represents a condensation reaction followed by an intramolecular cyclization.
Oxidative Cyclization: More contemporary methods often utilize oxidative cyclization pathways, which offer alternative routes that can avoid the use of pre-functionalized substrates like α-haloketones. These reactions typically involve the coupling of 2-aminopyridines with various partners such as ketones, alkynes, or even alkenes, under oxidative conditions. rsc.orgorganic-chemistry.org
A common approach is the copper-catalyzed aerobic dehydrogenative cyclization. organic-chemistry.org In a representative mechanism, a copper(I) catalyst activates the reaction. The process may involve the formation of an enamine intermediate from the reaction of 2-aminopyridine and a ketone. acs.org The copper catalyst then facilitates an oxidative C-N bond formation. nih.gov For instance, in the reaction with ketone oxime esters, the proposed mechanism involves Cu(I)-catalyzed oxidative addition, followed by pyridine (B92270) insertion and reductive elimination. organic-chemistry.org Similarly, iron-catalyzed aerobic oxidative cross-dehydrogenative coupling processes have been developed, where O₂ from the air serves as the terminal oxidant. rsc.orgnih.gov These methods are valued for their atom economy and use of environmentally benign oxidants. organic-chemistry.org
Role of Substrates and Reagents in Reaction Pathways
The specific substrates and reagents employed in the synthesis of 3-(4-Methoxyphenyl)imidazo[1,2-a]pyridine dictate the reaction pathway and its outcome.
Substrates:
2-Aminopyridine: This is the foundational substrate providing the pyridine ring and one of the nitrogen atoms for the imidazole (B134444) ring. Substituents on the pyridine ring can influence its nucleophilicity and, consequently, the reaction rate and regioselectivity.
Carbonyl Compounds/Precursors: To install the "3-(4-Methoxyphenyl)" fragment, a suitable three-carbon synthon is required. Common choices include:
α-Haloketones: Compounds like 2-bromo-1-(4-methoxyphenyl)ethanone are classic substrates for the Tschitschibabin condensation reaction. acs.org
Ketones: Acetophenones, such as 4'-methoxyacetophenone, can be used in oxidative coupling reactions with 2-aminopyridine. organic-chemistry.org
Chalcones: Chalcone derivatives, which are α,β-unsaturated ketones, can also serve as precursors. researchgate.netindexcopernicus.com For the target compound, a chalcone bearing a 4-methoxyphenyl group would be relevant.
Alkynes and Nitroolefins: In multicomponent or tandem reactions, terminal alkynes (e.g., 1-ethynyl-4-methoxybenzene) or nitroolefins can be used to construct the imidazo[1,2-a]pyridine core, often with specific regiochemical outcomes. bio-conferences.orgorganic-chemistry.orgnih.gov
Reagents:
Catalysts: The choice of catalyst is critical, especially in modern synthetic methods.
Lewis Acids: Scandium triflate (Sc(OTf)₃) has been shown to catalyze three-component condensation reactions involving 2-aminopyridine, an aldehyde, and an isonitrile. bio-conferences.org Iron(III) bromide (FeBr₃) acts as a homogeneous Lewis catalyst in aerobic oxidative coupling reactions. rsc.orgnih.gov
Transition Metals: Copper salts (e.g., CuI, Cu(OTf)₂, CuO) are extensively used in oxidative cyclizations and multicomponent reactions involving alkynes. organic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org Palladium acetate (B1210297) (Pd(OAc)₂) is used in ligand-free, three-component reactions. organic-chemistry.org
Bases: In traditional condensation reactions, bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are used to facilitate the cyclization step by promoting the formation of the nucleophilic intermediate. e3s-conferences.orgacs.org
Oxidants: For oxidative coupling reactions, an oxidant is essential. Molecular oxygen (from air) is a common and green oxidant. organic-chemistry.orgrsc.org Other systems include iodine/potassium iodide (I₂/KI) and tert-butyl hydroperoxide (TBHP). organic-chemistry.orgnih.gov
The interplay between these components is summarized in the table below, highlighting different synthetic strategies.
| Reaction Type | Key Substrates | Typical Reagents | Reference |
|---|---|---|---|
| Tschitschibabin Condensation | 2-Aminopyridine, α-Haloketone | Base (e.g., NaHCO₃) | e3s-conferences.org |
| Aerobic Oxidative Cyclization | 2-Aminopyridine, Ketone | CuI Catalyst, Air (O₂) | organic-chemistry.org |
| Cross-Dehydrogenative Coupling | 2-arylimidazo[1,2-a]pyridine, Aryl aldehyde | FeBr₃ Catalyst, Air (O₂) | rsc.orgnih.gov |
| Three-Component Reaction | 2-Aminopyridine, Aldehyde, Alkyne | CuI Catalyst | bio-conferences.org |
Proposed Intermediates and Transition State Analysis
The formation of the imidazo[1,2-a]pyridine ring proceeds through several plausible intermediates, depending on the specific mechanism.
In the classic condensation pathway, the initial Sₙ2 reaction between 2-aminopyridine and an α-haloketone (like 2-bromo-1-(4-methoxyphenyl)ethanone) leads to the formation of a stable and sometimes isolable N-(1-(4-methoxyphenyl)-2-oxoethyl)pyridin-2-aminium salt (a type of N-phenacylpyridinium bromide). e3s-conferences.orgtci-thaijo.org This keto-ammonium salt is the key intermediate for the subsequent intramolecular cyclization.
Computational and experimental studies have shed light on the cyclization step. One proposed pathway involves the formation of a pyridinium ylide through deprotonation of the carbon α to the carbonyl group. rsc.org The subsequent cyclization can be complex. Quantum-chemical calculations have analyzed the transition states for competing pathways:
Pericyclic 1,5-Electrocyclization: A concerted process that is formally a "5-endo-trig" cyclization, which can be sluggish. rsc.org
Intramolecular Mannich-type Addition: This involves the nucleophilic attack of the ylide onto the iminium bond of the pyridine ring. This is a "5-exo-trig" cyclization, which is generally favored by Baldwin's rules and has been shown by calculations to be the lower-energy pathway for certain substituted systems. rsc.org
In oxidative pathways, an enamine intermediate, formed from the condensation of 2-aminopyridine with a ketone, has been proposed and in some cases isolated, confirming its role in the reaction sequence. acs.org In copper-catalyzed reactions, organometallic intermediates involving copper are central to the mechanism, facilitating the C-N bond formation through processes like oxidative addition and reductive elimination. organic-chemistry.org
The general progression through key intermediates can be visualized as follows:
Pathway A (Condensation): 2-Aminopyridine + α-Haloketone → N-Acylpyridinium Salt → Pyridinium Ylide → Cyclization → Dehydration → 3-Aryl-imidazo[1,2-a]pyridine.
Pathway B (Oxidative): 2-Aminopyridine + Ketone → Enamine Intermediate → [Catalyst-Mediated C-N Coupling] → Cyclization/Aromatization → 3-Aryl-imidazo[1,2-a]pyridine.
Regioselectivity in Imidazo[1,2-a]pyridine Reactions
Regioselectivity is a critical aspect of imidazo[1,2-a]pyridine chemistry, both in its synthesis and its subsequent functionalization. The formation of this compound is an example of a regiospecific synthesis where the aryl group is placed exclusively at the C3 position.
The inherent electronic properties of the imidazo[1,2-a]pyridine nucleus make the C3 position particularly susceptible to electrophilic attack due to its high electron density. This makes direct C-H functionalization at this position a viable strategy. researchgate.net However, in the context of synthesis from acyclic precursors, the regioselectivity is determined by the reaction mechanism.
In the multicomponent reaction of a 2-aminopyridine, an aldehyde (e.g., 4-methoxybenzaldehyde), and a terminal alkyne, the substitution pattern of the final product is precisely controlled, leading to 3-substituted derivatives. bio-conferences.org Similarly, the classic condensation with an α-haloketone like 2-bromo-1-(4-methoxyphenyl)ethanone unambiguously places the 4-methoxyphenyl group at the C2 position and the remaining carbon at C3. To obtain a 3-(4-methoxyphenyl) product via this route, a different carbonyl substrate would be needed.
Methods have been developed specifically to achieve C3 substitution with high regioselectivity. For instance, the reaction of 2-aminopyridines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes provides 3-substituted imidazo[1,2-a]pyridines regiospecifically. nih.gov Tandem reactions using nitroolefins and 2-aminopyridines can also be tailored to yield 3-unsubstituted or 3-substituted products depending on the catalyst and conditions. nih.govresearchgate.net
The factors governing this selectivity are primarily electronic. The initial N-alkylation occurs at the more nucleophilic ring nitrogen of 2-aminopyridine. The subsequent intramolecular cyclization then proceeds in a defined manner based on the structure of the intermediate, leaving little room for the formation of regioisomers. rsc.org This inherent control is a key advantage of many established synthetic routes to this scaffold.
| Factor | Influence on Reaction | Example |
|---|---|---|
| Substrate Structure | The structure of the carbonyl or alkyne partner dictates the final substitution pattern. | Using an α-haloketone (R-CO-CH₂X) with 2-aminopyridine places the 'R' group at the C2 position. |
| Reaction Mechanism | Different mechanisms (e.g., condensation vs. multicomponent) assemble the ring in distinct ways, controlling substituent placement. | Three-component reactions of an aldehyde, 2-aminopyridine, and an alkyne can selectively yield 2,3-disubstituted products. bio-conferences.org |
| Electronic Properties | The electron-rich C3 position of the formed imidazo[1,2-a]pyridine ring is favored for subsequent electrophilic substitution. | Direct C-H halogenation occurs regioselectively at C3. rsc.org |
| Catalyst Control | The catalyst can influence which reaction pathway is favored, thereby controlling the regiochemical outcome. | Fe(II)-catalyzed tandem coupling of nitroolefins and 2-aminopyridines yields 3-methyl-2-arylimidazo[1,2-a]pyridines. researchgate.net |
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Derivatives in Biological Research
Impact of Substituent Variation on Biological Activity Profiles
The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives can be significantly modulated by the introduction of various substituents at different positions of the bicyclic ring system.
For instance, in the context of developing c-Met inhibitors, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated. nih.gov Initial studies with a 1-methylpyrazole (B151067) group at the C-6 position showed that variations at the C-7 and C-8 positions did not lead to a significant change in activity. nih.gov However, the introduction of a fluorine atom at the C-8 position, as seen in compound 15g , resulted in a notable increase in c-Met inhibition. nih.gov Further modifications on the pyrazole (B372694) ring, while retaining the 8-fluoro substituent, led to the identification of even more potent inhibitors. nih.gov The nature of the substituent at the C-8 position was found to be critical; a bulky trifluoromethyl (CF3) group at this position led to a loss of inhibitory activity, likely due to steric hindrance preventing the molecule from fitting into the target's binding pocket. nih.gov
In the realm of antiviral research, specifically against human cytomegalovirus (HCMV), the nature of the substituent at the C-2 position of the imidazo[1,2-a]pyridine scaffold has been shown to strongly influence activity. nih.gov A study involving 2-substituted imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position demonstrated that variations at C-2 are critical for antiviral potency. nih.gov
Furthermore, in the development of antituberculosis agents, SAR studies of imidazo[1,2-a]pyridine-3-carboxamides revealed that an N-benzylcarboxamide was potent, while other modifications, such as tertiary carboxamides or reversed amides, abolished the activity. rsc.org Exploration of substituents at the C-2 and C-6 positions identified that a 2-ethyl-6-chloro substitution significantly improved potency against both extracellular and intracellular Mycobacterium tuberculosis. rsc.org
Below is an interactive data table summarizing the impact of substituent variations on the biological activity of selected imidazo[1,2-a]pyridine derivatives.
| Compound | C-2 Substituent | C-3 Substituent | C-6 Substituent | C-8 Substituent | Target/Activity | IC50/MIC | Reference |
| 15a | H | H | 1-methylpyrazole | H | c-Met | 2.18 µM | nih.gov |
| 15g | H | H | 1-methylpyrazole | F | c-Met | 7.8 nM | nih.gov |
| 15c | H | H | 1-methylpyrazole | CF3 | c-Met | >10 µM | nih.gov |
| 7 | H | N-benzylcarboxamide | H | H | M. tuberculosis | 0.045 µM (MIC80) | rsc.org |
| 8 | Ethyl | N-benzylcarboxamide | Cl | H | M. tuberculosis | 0.0009 µM (MIC80) | rsc.org |
| 6f | 4-(methylsulfonyl)phenyl | morpholinomethyl | H | H | COX-2 | 0.07 µM | researchgate.net |
Identification of Key Pharmacophores within the Imidazo[1,2-a]pyridine Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the imidazo[1,2-a]pyridine scaffold, several key pharmacophoric features have been identified that contribute to its diverse biological activities.
The imidazo[1,2-a]pyridine core itself is a crucial pharmacophore, acting as a bioisostere for other bicyclic systems and providing a rigid framework for the optimal orientation of substituents. nih.govnih.gov In the context of c-Met inhibition, the imidazo[1,2-a]pyridine core engages in a critical π–π stacking interaction with the tyrosine residue Tyr-1230 in the enzyme's active site. nih.gov The electron deficiency of the bicyclic aromatic ring system is positively correlated with the strength of this interaction, highlighting the importance of the electronic properties of the scaffold. nih.gov
For antituberculosis activity, the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) moiety has been identified as a key pharmacophore. rsc.org Specifically, the N-benzylcarboxamide at the C-3 position appears to be essential for potent activity against Mycobacterium tuberculosis. rsc.org
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to identify novel chemical series with improved properties. researchgate.netresearchgate.net Scaffold hopping involves replacing the core molecular framework of a compound with a different scaffold while maintaining similar biological activity. researchgate.net Bioisosteric replacement is the substitution of a part of a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. researchgate.net
The imidazo[1,2-a]pyridine scaffold has been successfully utilized in both of these strategies. For instance, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been established as a physicochemical mimic, or bioisostere, of imidazo[1,2-a]pyrimidine (B1208166). nih.gov This bioisosteric replacement was a key step in the design of novel c-Met inhibitors, where the nitrogen atom at the 8-position of the pyrimidine (B1678525) ring was replaced with a carbon-fluorine bond. nih.gov This substitution aimed to mimic the electrostatic surface and lipophilicity of the original scaffold while maintaining the electron deficiency important for the π–π interaction with Tyr-1230. nih.gov
Scaffold hopping has also been employed to discover novel imidazo[1,2-a]pyridine-based anticancer agents. rsc.org By utilizing the imidazo[1,2-a]pyridine as a core backbone, researchers have developed covalent inhibitors targeting KRAS G12C, a protein frequently mutated in various cancers. rsc.org In another example, imidazo[1,2-a]pyridines were identified as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor through a scaffold hopping approach from pyridone-based compounds, based on shape and electrostatic similarity. nih.gov
Structure-Property Relationship (SPR) Establishment for Research Optimization
Structure-property relationships (SPR) focus on understanding how the chemical structure of a compound influences its physicochemical properties, such as metabolic stability, solubility, and oral bioavailability. Establishing a good SPR is crucial for optimizing lead compounds into viable drug candidates in preclinical development. rsc.org
In the development of imidazo[1,2-a]pyridine-based antituberculosis agents, metabolic stability in mouse and human liver microsomes was a key property to optimize. rsc.org Initial lead compounds, while potent, suffered from high lipophilicity, which led to poor plasma exposure. rsc.org To improve microsomal stability, piperidine (B6355638) and piperazine (B1678402) rings were introduced between two phenyl rings in the molecule. rsc.org This modification aimed to enhance the metabolic stability of the compounds.
For imidazo[1,2-a]pyridine derivatives targeting platelet-derived growth factor receptor (PDGFR), the incorporation of a fluorine-substituted piperidine resulted in a significant reduction of P-glycoprotein (Pgp) mediated efflux and improved bioavailability. nih.gov Pgp is a transporter protein that can pump drugs out of cells, reducing their efficacy. By modifying the structure to reduce its interaction with Pgp, the oral bioavailability of the compounds was enhanced. nih.gov
In the development of c-Met inhibitors, a systematic metabolic study of a lead compound identified its major metabolic pathways. nih.gov This information was then used to design a new compound where the metabolic site was blocked, with the aim of improving its metabolic stability. nih.gov
Computational Chemistry and Theoretical Investigations of 3 4 Methoxyphenyl Imidazo 1,2 a Pyridine and Analogs
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules at an atomic level. These computational methods allow for the detailed study of molecular structures and their associated electronic distributions.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the properties of imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.netacs.org The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these studies. elsevierpure.comnih.gov This functional provides reliable results for a wide range of organic molecules.
The choice of basis set is crucial for the accuracy of the calculations. Basis sets such as 6-31G(d,p), 6-31+G(d,p), and 6-311G++(d,p) are commonly used. researchgate.netnih.govacs.orgbohrium.comresearchgate.net The "+G" indicates the addition of diffuse functions, which are important for describing anions and weak interactions, while "(d,p)" denotes the inclusion of polarization functions, which allow for more flexibility in describing bonding environments. For instance, studies on imidazopyridine derivatives as corrosion inhibitors have successfully used the B3LYP/6-31G(d,p) level of theory to correlate the electronic properties of the molecules with their experimentally observed inhibition efficiencies. researchgate.netelsevierpure.com
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijsr.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. rdd.edu.iq A high EHOMO value suggests a greater tendency to donate electrons to an acceptor with empty, low-energy orbitals. Conversely, a low ELUMO value indicates a higher capacity for accepting electrons. rdd.edu.iq
The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov These parameters are instrumental in predicting how molecules will interact, for example, in their adsorption onto a metal surface during corrosion inhibition. sylzyhg.com
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| (2-(4-bromo-phenyl)-2,3-dihydro-imidazo[1,2-a]pyridine-3-yl)-methylene]-phenyl-amine (BDIPMA) | -5.61 | -2.11 | 3.50 | rdd.edu.iq |
| 6-nitroso-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | -6.57 | -2.98 | 3.59 | researchgate.net |
| (2-phenylimidazo[1,2-a]pyridin-3-yl)methanol | -5.71 | -1.21 | 4.50 | researchgate.net |
Prediction of Chemical Reactivity and Stability
DFT calculations provide not only orbital energies but also a suite of global and local descriptors that quantify the chemical reactivity and stability of a molecule.
Electronic Chemical Potential (μ): This parameter measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Hardness is a measure of the resistance to charge transfer. It is calculated as η = (ELUMO – EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small energy gap. researchgate.net
Electrophilicity (ω): This index quantifies the energy lowering of a system when it accepts a maximal electron flow from its environment. It is defined as ω = μ² / (2η). researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile.
These parameters are crucial for comparing the reactivity of different molecules within a series of analogs. For instance, in corrosion inhibitor studies, a lower chemical hardness (softness) is often associated with higher inhibition efficiency, as the molecule can more readily interact with the metal surface. rdd.edu.iq
| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) | Reference |
|---|---|---|---|---|
| (2-(4-bromo-phenyl)-2,3-dihydro-imidazo[1,2-a]pyridine-3-yl)-methylene]-phenyl-amine (BDIPMA) | -3.86 | 1.75 | 4.25 | rdd.edu.iq |
| 6-nitroso-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | -4.78 | 1.80 | 6.35 | researchgate.net |
| (2-phenylimidazo[1,2-a]pyridin-3-yl)methanol | -3.46 | 2.25 | 2.66 | researchgate.net |
While global descriptors describe the molecule as a whole, local reactivity descriptors identify specific atomic sites that are most likely to be involved in chemical reactions.
Fukui Functions: The Fukui function, f(r), is a local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. It helps to identify the most reactive sites within a molecule. Condensed Fukui functions are used to pinpoint which atoms are most susceptible to nucleophilic attack (f+) or electrophilic attack (f-). elsevierpure.commdpi.com
Molecular Electrostatic Potential (MEP) Analysis: The MEP is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards charged species. nih.govresearchgate.net An MEP map plots the electrostatic potential on the electron density surface. nih.gov Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netnih.gov For imidazo[1,2-a]pyridine analogs, MEP maps typically show negative potential around the nitrogen atoms of the fused ring system, identifying them as likely sites for protonation and coordination to metal ions. nih.govnih.gov The hydrogen atoms, particularly those attached to the aromatic rings, generally exhibit positive potential. nih.gov
Theoretical Studies on Adsorption Mechanisms (e.g., for corrosion inhibition, focusing on quantum chemical factors)
A significant application of computational studies on imidazo[1,2-a]pyridine derivatives is in the field of corrosion science. researchgate.net These compounds are effective corrosion inhibitors for metals like steel in acidic environments, and theoretical calculations are vital for understanding their inhibition mechanism. researchgate.netnih.govpeacta.org
The inhibition process involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier. peacta.org Quantum chemical calculations help elucidate this adsorption by:
Identifying Adsorption Centers: The electron density distribution, indicated by HOMO and MEP maps, reveals the active centers of the molecule responsible for adsorption. For imidazopyridines, the π-electrons of the aromatic system and the lone pair electrons on the nitrogen atoms are key sites for interaction with the vacant d-orbitals of metal atoms (e.g., iron). rdd.edu.iq
Quantifying Electron Transfer: The EHOMO indicates the tendency of the inhibitor to donate electrons to the metal surface. A higher EHOMO facilitates stronger adsorption and better inhibition. rdd.edu.iq Conversely, the ELUMO can indicate the ability of the molecule to accept back-donated electrons from the metal surface, further strengthening the bond.
Predicting Adsorption Energy: The binding energy between the inhibitor molecule and the metal surface can be calculated, providing a quantitative measure of the adsorption strength. sylzyhg.com
Theoretical studies consistently show that the planar structure of the imidazo[1,2-a]pyridine ring system facilitates effective surface coverage, while the presence of heteroatoms and π-systems promotes strong adsorption, leading to high corrosion inhibition efficiency. researchgate.netrdd.edu.iq
In Silico Screening for Biological Targets and Binding Affinity Prediction
Computational chemistry and theoretical investigations play a pivotal role in modern drug discovery by enabling the rapid screening of vast chemical libraries and predicting the interactions between small molecules and biological macromolecules. For 3-(4-Methoxyphenyl)imidazo[1,2-a]pyridine and its analogs, in silico screening has been instrumental in identifying potential biological targets and estimating their binding affinities, thereby guiding further experimental studies.
The imidazo[1,2-a]pyridine scaffold is recognized for its diverse biological activities, and computational studies have explored its potential against various diseases. researchgate.net In silico approaches are extensively used to identify new protein targets, assess druggability, map pharmacophores, perform molecular docking to screen for lead molecules, predict bioactivity, and analyze the dynamics of protein-ligand complexes. rsc.org
A significant area of investigation for imidazo[1,2-a]pyridine derivatives has been in the realm of cancer therapy. Molecular docking studies have been employed to evaluate the binding affinity of these compounds toward specific enzymes implicated in cancer progression. For instance, in a study focusing on novel imidazo[1,2-a]pyridine derivatives, their binding affinity toward oxidoreductase, a key enzyme in breast cancer, was assessed. One of the synthesized compounds demonstrated a high binding energy of -9.207 kcal/mol and was observed to interact with crucial amino acid residues such as His 222, Tyr 216, and Lys 270 within the enzyme's active site. researchgate.netasianpubs.org These findings suggest that structural optimization of the imidazo[1,2-a]pyridine core can enhance selectivity for cancer cells, highlighting the potential of these derivatives as targeted therapies. asianpubs.org
The versatility of the imidazo[1,2-a]pyridine scaffold is further demonstrated by its investigation against neurodegenerative diseases. In a computational study of Alpidem, an imidazopyridine derivative with anxiolytic properties, its interaction with enzymes associated with Alzheimer's disease was evaluated. The molecular docking analyses revealed significant binding energies of -8.00 kcal/mol and -9.60 kcal/mol with two different target proteins (PDB ID: 2Z5X and 4BDT, respectively). nih.gov This strong binding affinity, particularly with the 4BDT protein, suggests that imidazopyridine derivatives could be potential inhibitors in the context of Alzheimer's disease, opening avenues for drug repurposing. nih.gov
The general approach in these in silico studies involves several key steps. Initially, the three-dimensional structures of the target proteins are obtained from databases like the Protein Data Bank. Computational algorithms are then used to identify potential binding pockets within these proteins. nih.gov The small molecules, in this case, this compound and its analogs, are then "docked" into these binding sites. The process calculates the binding energy, which is an estimate of the affinity between the ligand and the protein. Lower binding energy values typically indicate a more stable and favorable interaction.
These computational screening methods allow for the rapid evaluation of a large number of compounds against multiple biological targets, which is significantly more efficient than traditional high-throughput screening. While in silico predictions require experimental validation, they provide a crucial starting point for drug discovery campaigns by prioritizing compounds with a higher likelihood of biological activity.
Table of Predicted Binding Affinities for Imidazo[1,2-a]pyridine Analogs
| Compound Class | Biological Target | PDB ID | Predicted Binding Energy (kcal/mol) |
| Imidazo[1,2-a]pyridine Derivative | Oxidoreductase (Breast Cancer) | Not Specified | -9.207 researchgate.netasianpubs.org |
| Alpidem (Imidazopyridine) | Enzyme associated with Alzheimer's | 2Z5X | -8.00 nih.gov |
| Alpidem (Imidazopyridine) | Enzyme associated with Alzheimer's | 4BDT | -9.60 nih.gov |
Advanced Research Applications and Future Directions for Imidazo 1,2 a Pyridine Scaffolds
Development of Fluorescent Probes and Sensors (e.g., for Metal Ion Detection)
The inherent photophysical properties of the imidazo[1,2-a]pyridine (B132010) core have made it an attractive scaffold for the design of fluorescent probes and sensors. nih.gov These probes are instrumental for detecting and imaging various analytes, such as metal ions, which play crucial roles in biological systems and environmental monitoring. nih.govfrontiersin.org
Researchers have successfully synthesized a novel fluorescent sensor based on a fused imidazo[1,2-a]pyridine scaffold for the detection of iron (Fe³⁺) and mercury (Hg²⁺) ions. nih.gov This sensor, 3-(4-methoxyphenyl)-1-phenylbenzo nih.govmdpi.comimidazo[1,2-a]-pyridine, was synthesized via a cascade cyclization and demonstrated high sensitivity and selectivity. nih.gov It exhibited a 'turn-on' fluorescent response to Fe³⁺ and a 'turn-off' response to Hg²⁺ in aqueous media and within HeLa cells. nih.gov The detection limits for Fe³⁺ and Hg²⁺ were determined to be 4.0 ppb and 1.0 ppb, respectively, showcasing the probe's efficacy at detecting trace amounts of these metal ions. nih.gov The fluorescence mechanisms in such probes often involve processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). nih.gov
The development of such probes is significant because iron is an essential element involved in numerous metabolic processes, while mercury is a highly toxic heavy metal with widespread environmental distribution. frontiersin.orgnih.gov The ability to selectively detect these ions in biological and environmental samples is of paramount importance. nih.gov
| Detected Ion | Fluorescence Response | Detection Limit | Cell Line |
| Fe³⁺ | Turn-on | 4.0 ppb | HeLa |
| Hg²⁺ | Turn-off | 1.0 ppb | HeLa |
Potential as Lead Structures in Drug Discovery Research (Conceptual Framework and Identification of Novel Chemical Classes)
In medicinal chemistry, a "lead structure" or "lead compound" is a chemical compound that has pharmacological or biological activity and serves as the starting point for drug development. technologynetworks.com The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" scaffold due to its wide range of applications and presence in numerous biologically active compounds. nih.gov
This scaffold has been the basis for the discovery of novel chemical classes with therapeutic potential. For instance, a series of imidazo[1,2-a]pyridine amides were explored, leading to the identification of Telacebec (Q203), a clinical candidate for treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. nih.gov Telacebec targets the QcrB subunit of the cytochrome bcc complex, which is crucial for the energy production pathway in Mycobacterium tuberculosis. nih.gov
Furthermore, structure-based drug design has led to the discovery of a novel class of imidazo[1,2-a]pyridines as potent inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR), a target in oncology. nih.gov Medicinal chemistry efforts, guided by molecular modeling, identified potent small molecule inhibitors. nih.gov Subsequent optimization of the structure-activity relationship (SAR) led to compounds with improved oral bioavailability and a significant effect in pharmacokinetic-pharmacodynamic assays. nih.gov
The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and the development of new classes of therapeutic agents targeting a diverse range of diseases, from infectious diseases to cancer. nih.govresearchgate.net
Emerging Synthetic Methodologies and Novel Scaffold Derivatization
The synthesis of imidazo[1,2-a]pyridines and their derivatives has been a subject of intense research, leading to the development of novel and efficient synthetic methodologies. researchgate.net Traditional methods often involve the condensation of 2-aminopyridines with α-halo carbonyl compounds. mdpi.com However, recent advances have focused on transition metal-catalyzed reactions, multi-component reactions (MCRs), and photocatalytic reactions to construct this privileged scaffold. researchgate.net
One notable MCR is the Groebke–Blackburn–Bienaymé reaction (GBBR), which efficiently produces 3-aminoimidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide in a one-pot synthesis. mdpi.com This methodology has been utilized to synthesize novel imidazo[1,2-a]pyridines incorporating a triphenylamine (B166846) fragment, which are of interest for their potential optical properties. mdpi.com
Visible light-induced C-H functionalization has emerged as a powerful tool for the derivatization of the imidazo[1,2-a]pyridine skeleton. mdpi.com This approach allows for the direct introduction of various functional groups at the C3 position, such as formyl, fluoroalkyl, and alkoxycarbonyl groups, under mild reaction conditions. mdpi.com For example, a rose bengal-catalyzed C3 formylation of imidazo[1,2-a]pyridines using tetramethylethylenediamine (TMEDA) has been reported. mdpi.com These derivatization techniques are crucial as they provide access to a wide range of analogues for biological screening and materials science applications. mdpi.comresearchgate.net
| Synthetic Methodology | Key Features | Example Application |
| Groebke–Blackburn–Bienaymé Reaction | Multi-component, one-pot, efficient | Synthesis of 3-aminoimidazo[1,2-a]pyridines |
| Visible Light-Induced C-H Functionalization | Mild conditions, direct functionalization | C3-formylation, C3-fluoroalkylation |
| Transition Metal-Catalyzed Reactions | Copper-catalyzed annulation, etc. | Synthesis of substituted imidazo[1,2-a]pyridines |
Integration of Computational and Experimental Approaches in Rational Compound Design
The synergy between computational and experimental methods has become indispensable in modern drug discovery and materials science for the rational design of novel compounds. openmedicinalchemistryjournal.com Computational techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are employed to predict the binding modes and affinities of small molecules with biological targets, thereby guiding the synthesis of more potent and selective compounds. openmedicinalchemistryjournal.commdpi.com
In the development of imidazo[1,2-a]pyridine-based PDGFR inhibitors, an in silico homology model of the PDGFRβ kinase was constructed to guide the medicinal chemistry efforts. nih.gov Docking studies predicted key interactions between the small molecule inhibitors and amino acid residues in the active site, which informed the design of compounds with enhanced potency and selectivity. nih.gov
Similarly, molecular docking studies have been used to investigate the binding of imidazo[1,2-a]pyrimidine (B1208166) derivatives to the human angiotensin-converting enzyme 2 (ACE2) and the spike protein of SARS-CoV-2. nih.gov These computational predictions helped identify compounds with promising binding affinities that could potentially act as viral entry inhibitors. nih.gov The integration of these in silico methods with experimental synthesis and biological evaluation accelerates the discovery process by prioritizing the most promising candidates and reducing the number of compounds that need to be synthesized and tested. rsc.org
Challenges and Opportunities in Imidazo[1,2-a]pyridine Research for Academic Advancement
Despite the significant progress in the field of imidazo[1,2-a]pyridine research, several challenges remain. One of the primary challenges in the context of drug discovery is optimizing the physicochemical properties of these compounds, such as solubility and lipophilicity, to ensure good drug-like characteristics. nih.gov For instance, while many potent anti-tuberculosis imidazo[1,2-a]pyridine derivatives have been identified, issues with cytotoxicity and metabolic stability often need to be addressed. nih.gov Another challenge lies in the selective functionalization of the imidazo[1,2-a]pyridine core, as some positions are more reactive than others, making the synthesis of certain isomers difficult. researchgate.net
However, these challenges also present numerous opportunities for academic advancement. There is a continuing need for the development of novel, more efficient, and greener synthetic methodologies to access a wider diversity of imidazo[1,2-a]pyridine derivatives. researchgate.netmdpi.com The exploration of this scaffold for new therapeutic applications beyond the well-established areas of anti-infective and anticancer research is a vast and promising field. Furthermore, the application of imidazo[1,2-a]pyridines in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and chemosensors, is an area ripe for further investigation. nih.gov The continued integration of computational and experimental approaches will be crucial in overcoming the existing challenges and unlocking the full potential of this versatile heterocyclic scaffold.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for introducing the 4-methoxyphenyl group to the imidazo[1,2-a]pyridine core?
- Methodological Answer : The 4-methoxyphenyl group is commonly introduced via multicomponent reactions (MCRs) or Friedel-Crafts acylation. For example, catalyst-free MCRs using glyoxylic acid and boronic acids (e.g., 4-methoxyphenylboronic acid) in DMF at 100°C can functionalize the C-3 position, though initial yields may be low (~10%) due to competing adduct formation (e.g., imidazopyridine/glyoxylic acid adducts) . Alternatively, Friedel-Crafts acylation with AlCl₃ catalysis enables selective C-3 acetylation in a one-pot reaction, generating diverse derivatives for biological screening .
Q. How can spectroscopic techniques (e.g., NMR, ESI-MS) confirm the structure of 3-(4-Methoxyphenyl)imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : ¹H and ¹³C NMR are critical for verifying regioselectivity and substitution patterns. For instance, in derivative 7-(4-methoxyphenyl)-3-(p-tolyl)imidazo[1,2-a]pyridine, aromatic proton resonances (δ 7.03–8.32 ppm) and methoxy group signals (δ 3.86 ppm) confirm the 4-methoxyphenyl moiety . ESI-MS ([M+H]⁺ peaks, e.g., m/z 315) provides molecular weight validation .
Q. What biological targets are commonly associated with imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : The scaffold exhibits affinity for GABA receptors, proton pumps, and enzymes like acetylcholinesterase (AChE). Computational docking studies (e.g., validated GABA receptor models) predict ligand-receptor interactions, guiding the design of derivatives with enhanced binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in catalyst-free MCRs for C-3 functionalization?
- Methodological Answer : Systematic optimization of solvent, temperature, and stoichiometry is required. In a catalyst-free arylomethylation of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, DMF at 100°C led to 10% yield of the desired product, but byproducts (e.g., non-decarboxylated forms) dominated. Screening alternative solvents (e.g., DMSO) or adjusting boronic acid equivalents may improve efficiency . Comparatively, AlCl₃-catalyzed methods achieve higher yields (e.g., 52–62%) under milder conditions .
Q. What computational strategies are employed to predict the bioactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) and molecular dynamics simulations model reaction pathways and binding affinities. For example, reaction coordinate diagrams justify AlCl₃ catalysis in Friedel-Crafts acylation by stabilizing transition states . Docking studies with AChE/BChE enzymes identify critical interactions (e.g., hydrogen bonding with methoxyphenyl groups) for cholinesterase inhibition .
Q. How can contradictory data on biological activity be resolved when testing imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. For instance, methyl or bromine substitutions at C-2/C-6 alter antimicrobial activity by modulating lipophilicity and target engagement . Dose-response curves and orthogonal assays (e.g., fluorescence-based binding vs. enzymatic inhibition) validate target specificity .
Q. What synthetic strategies enable diversification of the imidazo[1,2-a]pyridine core for structure-activity relationship (SAR) studies?
- Methodological Answer : Late-stage functionalization via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution introduces diverse groups. For example, 7-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes Pd-catalyzed coupling with aryl halides to generate biaryl derivatives . Parallel synthesis of 38 acetylated derivatives demonstrates the impact of electron-withdrawing/donating groups on GABA receptor affinity .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
